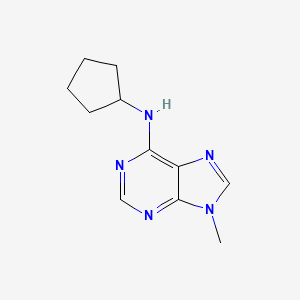

N6-Cyclopentyl-9-methyladenine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-cyclopentyl-9-methylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5/c1-16-7-14-9-10(12-6-13-11(9)16)15-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMRVYPPUVMKOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=CN=C21)NC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60148871 | |

| Record name | N(6)-cyclopentyl-9-methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109292-91-3 | |

| Record name | N-Cyclopentyl-9-methyl-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109292-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(6)-Cyclopentyl-9-methyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109292913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(6)-cyclopentyl-9-methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N6 Cyclopentyl 9 Methyladenine

Lead Compound Synthesis Strategies (e.g., from 6-chloropurine)

The primary and most direct synthetic route to N6-Cyclopentyl-9-methyladenine involves the use of a purine (B94841) scaffold, which is then appropriately substituted. A common and effective starting material for this process is 6-chloropurine (B14466).

A frequently employed strategy begins with the methylation of 6-chloropurine at the 9-position to yield 6-chloro-9-methylpurine. This intermediate is then subjected to a nucleophilic substitution reaction with cyclopentylamine. The reaction is typically carried out by refluxing the components in a suitable solvent, such as ethanol, often in the presence of a base like trimethylamine (B31210) to neutralize the hydrogen chloride generated during the reaction. google.com This straightforward, two-step process provides a reliable method for obtaining this compound in good yields.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Synthesis of this compound Analogues

To investigate the structure-activity relationship and optimize the pharmacological profile, numerous analogues of this compound have been synthesized. These modifications typically target the N6, 9, and 8-positions of the adenine (B156593) ring.

Structural Modifications at the N6 Position

The N6-substituent is a critical determinant of the affinity and selectivity of these compounds for adenosine (B11128) receptors. While the cyclopentyl group confers high affinity, particularly for the A1 receptor, researchers have explored other cyclic and acyclic substituents to modulate this activity. For instance, replacing the cyclopentyl group with other cycloalkyl moieties, such as a norbornyl group, has been investigated. google.com The synthesis of these analogues follows a similar nucleophilic substitution pathway, where the corresponding amine is reacted with 6-chloro-9-methylpurine.

Structural Modifications at the 9-Position

The 9-position of the adenine ring is another key site for modification. While the methyl group is a common feature, variations in the alkyl chain length at this position have been explored. For example, elongating the methyl group to a propyl substituent has been shown to be well-tolerated in terms of biological activity. nih.gov However, introducing a bulkier group like a benzyl (B1604629) substituent at the 9-position can lead to a decrease in receptor affinity. nih.gov The synthesis of these 9-substituted analogues generally involves the alkylation of N6-cyclopentyladenine at the 9-position.

Structural Modifications at the 8-Position

The 8-position of the purine ring offers another avenue for derivatization. Introduction of substituents at this position can significantly impact the compound's properties. For instance, the synthesis of 8-bromo or 8-chloro derivatives can be achieved by reacting the N6,9-disubstituted adenine with the appropriate halogenating agent. google.com These halogenated intermediates can then be used to introduce other functionalities via substitution reactions. For example, an 8-cyclopentyl derivative has been synthesized by reacting 8-cyclopentyl-6-chloro-9-methyladenine with an appropriate amine. google.com

Synthetic Routes for Multi-Substituted Derivatives

The synthesis of analogues with substitutions at multiple positions often requires a multi-step approach. For instance, creating 8,9-disubstituted N6-cyclopentyladenine derivatives can start from 6-chloropurine. nih.gov One strategy involves first introducing the desired substituent at the 8-position of a suitable purine precursor, followed by alkylation at the 9-position and finally, nucleophilic substitution at the 6-position with cyclopentylamine. The order of these steps can be varied to achieve the desired substitution pattern.

Stereochemical Considerations in Synthesis and Biological Activity

Stereochemistry plays a crucial role in the interaction of these molecules with their biological targets. When chiral centers are present in the substituents, the different stereoisomers can exhibit significantly different biological activities.

A prominent example is the introduction of a chiral substituent like the endo-2-norbornyl group at the N6-position. The individual isomers of N6-(endo-2-norbornyl)-9-methyladenine have been shown to have distinct activities as adenosine receptor antagonists. google.com Specifically, the N6-[endo(1R,2S,4S)-2-Norbornyl]-9-methyladenines are noted as being particularly effective. google.com The synthesis of these stereochemically pure isomers often requires starting from optically active precursors, such as (+) and (-) endo-2-carboxylnorbornane, which can be converted to the corresponding amines via a Curtius rearrangement. google.com These chiral amines are then reacted with 6-chloro-9-methyladenine to yield the desired stereoisomer. google.com This highlights the importance of controlling stereochemistry during synthesis to produce compounds with optimal biological profiles. Generally, the stereochemistry of substituents can affect not only the binding affinity to the target receptor but also other pharmacokinetic properties. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-chloropurine |

| 6-chloro-9-methylpurine |

| Cyclopentylamine |

| Trimethylamine |

| N6-(endo-2-norbornyl)-9-methyladenine |

| N6-Cyclopentyl-9-propyladenine |

| N6-Cyclopentyl-9-benzyladenine |

| 8-bromo-N6-cyclopentyl-9-methyladenine |

| 8-chloro-N6-cyclopentyl-9-methyladenine |

| 8-cyclopentyl-6-chloro-9-methyladenine |

| endo-2-carboxylnorbornane |

Adenosine Receptor Pharmacology and Binding Dynamics of N6 Cyclopentyl 9 Methyladenine

Binding Affinity and Selectivity Profile for Adenosine (B11128) Receptor Subtypes

N6-Cyclopentyl-9-methyladenine has been identified as a potent and selective antagonist for the A1 adenosine receptor. nih.gov Its pharmacological profile is characterized by a significantly higher affinity for the A1 subtype compared to other adenosine receptors. nih.gov

Potency and Selectivity at A1 Adenosine Receptors

The introduction of an N6-cyclopentyl substituent into the 9-methyladenine (B15306) structure markedly enhances its potency at A1 adenosine receptors. nih.govnih.gov This modification results in a compound that is at least 100-fold more potent than its parent compound, 9-methyladenine, at A1 receptors. google.com Studies have shown that the potency of 9-substituted adenines is related to the hydrophobicity of the substituent, with the cyclopentyl group being highly effective. nih.gov this compound, also known as N-0840, exhibits a high degree of selectivity for the A1 receptor, with reports indicating a 14- to 400-fold greater affinity for A1 over A2 adenosine receptors. nih.gov This selectivity is a result of the N6-cyclopentyl group increasing potency at the A1 receptor while decreasing it at the A2 receptor. nih.gov In competitive binding assays, this compound has been shown to be a potent antagonist of A1 receptor-mediated effects. nih.gov

Interaction with A2A and A3 Adenosine Receptors

The interaction of this compound with A2A and A3 adenosine receptors is significantly weaker than its interaction with the A1 subtype. While the N6-cyclopentyl substitution enhances A1 receptor affinity, it has a lesser effect or can even decrease potency at A2 receptors. nih.gov Specifically, this compound is about 5-fold more potent than 9-methyladenine in a human platelet assay for A2 receptors. google.com At A2 receptors in rat PC12 cells, it is equipotent to 9-methyladenine. nih.gov Functional assays have confirmed its weak antagonism at A2A receptors; for instance, at concentrations up to 100 µM, it did not antagonize A2 adenosine receptor-mediated relaxations in the guinea pig aorta. nih.gov

Information regarding the affinity of this compound for the A3 adenosine receptor is less extensive in the available literature. However, it is generally observed that for many N6-substituted adenosine derivatives, the affinity for A3 receptors is often intermediate between their affinities for A1 and A2A receptors. sigmaaldrich.com

Quantitative Radioligand Binding Assays

Quantitative radioligand binding assays are crucial for determining the affinity of a compound for its receptor. These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of its dissociation constant (Ki). researchgate.netmerckmillipore.com

Determination of Dissociation Constants (Ki)

The dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. For this compound, Ki values have been determined in various tissues and cell types, consistently demonstrating its high affinity for the A1 adenosine receptor.

In radioligand binding assays using rat brain membranes, this compound exhibited a Ki value of 0.5 µM for A1 receptors. nih.gov In membranes from rat fat cells, the Ki value for A1 receptors was 1.3 µM. nih.gov For A2 receptors, the KB values (a measure of antagonist potency) were 5 µM in human platelets and 25 µM in rat PC12 cells. nih.gov These values highlight the compound's selectivity for the A1 receptor subtype.

Table 1: Dissociation Constants (Ki/KB) of this compound for Adenosine Receptor Subtypes

| Receptor Subtype | Tissue/Cell Type | Ki/KB (µM) | Reference |

| A1 | Rat Brain | 0.5 | nih.gov |

| A1 | Rat Fat Cells | 1.3 | nih.gov |

| A2 | Human Platelets | 5 | nih.gov |

| A2 | Rat PC12 Cells | 25 | nih.gov |

Competitive Binding Studies

Competitive binding studies are performed to assess the ability of a compound to displace a specific radioligand from its receptor. These studies further elucidate the compound's binding characteristics and selectivity. This compound has been utilized in such studies to characterize its interaction with A1 adenosine receptors.

In these experiments, increasing concentrations of this compound are used to compete with a radiolabeled A1-selective antagonist, such as [3H]8-cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX), for binding to A1 receptors in tissues like rat brain membranes. d-nb.infonih.gov The results of these studies confirm that this compound binds competitively to the A1 receptor, leading to the displacement of the radioligand. acs.org Such studies have been instrumental in establishing its profile as a selective A1 antagonist. acs.org

Intrinsic Activity Profiling

Intrinsic activity refers to the ability of a ligand to activate a receptor and elicit a biological response upon binding. Ligands are classified as agonists, antagonists, or inverse agonists based on their intrinsic activity.

This compound has been consistently characterized as an adenosine receptor antagonist. nih.govnih.govgoogle.com This means that it binds to the adenosine receptor but does not activate it. Instead, it blocks the receptor, preventing its activation by endogenous agonists like adenosine. nih.gov

Functional studies have demonstrated its antagonist properties. For example, in guinea pig tissues, this compound competitively antagonized A1 receptor-mediated effects such as negative inotropism, chronotropism, and dromotropism induced by the adenosine agonist 5'-N-ethylcarboxamidoadenosine (NECA). nih.gov The KB values for these antagonistic effects were in the sub-micromolar to low micromolar range, further confirming its potency as an A1 antagonist. nih.gov Conversely, it showed no agonist activity at either A1 or A2 receptors. d-nb.info Its lack of agonistic activity and its ability to competitively inhibit the effects of adenosine agonists firmly establish its profile as a pure antagonist at A1 adenosine receptors. nih.govd-nb.info

Characterization as a Neutral Antagonist

This compound is classified as a selective antagonist of the A1 adenosine receptor. nih.gov This characterization is based on its ability to bind to the receptor and block the action of adenosine agonists without eliciting a biological response on its own. The N6 and N9 substitutions on the adenine (B156593) ring are crucial for its antagonist activity and selectivity. nih.gov

Research has demonstrated that the N6-cyclopentyl substituent significantly enhances the compound's potency at A1 receptors while having a lesser effect or even decreasing its potency at A2 receptors. nih.gov This results in a notable selectivity for the A1 receptor subtype. nih.govnih.gov For instance, this compound shows a 14- to 400-fold greater affinity for A1 over A2 adenosine receptors in radioligand binding assays. nih.gov

The antagonist properties have been quantified through various in vitro studies. In membranes from rat fat cells and brain tissue, this compound effectively inhibits the binding of A1 receptor agonists and antagonizes the agonist-mediated inhibition of adenylyl cyclase. nih.gov The compound has been used as a lead structure in the development of other potent and selective A1 adenosine receptor antagonists. nih.gov

Table 1: Binding Affinity of this compound at Adenosine Receptors

| Receptor Subtype & Tissue | Ki (μM) |

|---|---|

| A1 (Rat Fat Cells) | 1.3 |

| A1 (Rat Brain) | 0.5 |

| A2 (Human Platelets) | 5 |

| A2 (Rat PC12 Cells) | 25 |

Data sourced from a study assessing N6-substituted 9-methyladenines as adenosine receptor antagonists. nih.gov

Distinguishing from Inverse Agonism in Adenosine A1 Receptor Systems

A critical aspect of the pharmacology of this compound is its classification as a neutral antagonist, which distinguishes it from inverse agonists. While both types of ligands block agonist activity, their effects on the basal, or agonist-independent, activity of the receptor differ significantly. Inverse agonists decrease the constitutive activity of a receptor, whereas neutral antagonists have no effect on it. nih.govwikipedia.org

The distinction has been clearly demonstrated in studies using Chinese hamster ovary (CHO) cells stably expressing high densities of human A1 adenosine receptors. nih.gov These cells exhibit constitutive receptor activity, leading to a basal inhibition of adenylyl cyclase and activation of G-proteins even in the absence of an agonist. nih.gov

In this system, the effect of this compound was compared to that of known inverse agonists like 8-cyclopentyl-1,3-dipropylxanthine (B13964) (CPX). The key findings were:

Effect on G-protein activation: In [35S]GTPγS binding assays, which measure G-protein activation, this compound did not alter the basal binding of [35S]GTPγS. In contrast, inverse agonists like CPX significantly reduced basal binding by 28-53%. nih.gov

Effect on cAMP levels: this compound had no effect on the cAMP content of forskolin-stimulated cells. Conversely, inverse agonists increased cAMP levels, consistent with their ability to inhibit the receptor's constitutive, adenylyl cyclase-inhibiting activity. nih.gov

Reversal of inverse agonist effects: The effects of inverse agonists (e.g., the reduction in [35S]GTPγS binding or the increase in cAMP) could be attenuated by neutral antagonists, further confirming their different mechanisms of action. nih.gov

Another study using rat cerebellar membranes noted that while the inverse agonist DPCPX inhibited basal G-protein activity, the neutral antagonist N-0840 failed to reverse this effect, which was attributed to an ADA-resistant pool of endogenous adenosine causing tonic receptor activity rather than true constitutive activity in that specific preparation. nih.gov Nevertheless, the core finding that N-0840 does not by itself reduce basal signaling holds. These findings collectively establish that this compound is a neutral antagonist, binding to the A1 receptor and blocking agonist access without altering the receptor's basal conformational equilibrium. nih.gov

Table 2: Functional Effects of this compound vs. an Inverse Agonist at the A1 Adenosine Receptor

| Compound Type | Compound Example | Effect on Basal [35S]GTPγS Binding | Effect on Basal cAMP Levels |

|---|---|---|---|

| Neutral Antagonist | This compound (N-0840) | No change | No change |

| Inverse Agonist | 8-cyclopentyl-1,3-dipropylxanthine (CPX) | Significant reduction | Increase |

Based on data from studies in CHO cells expressing human A1 adenosine receptors. nih.gov

Structure Activity Relationship Sar Studies of N6 Cyclopentyl 9 Methyladenine Analogues

Impact of N6-Substituent Variation on Adenosine (B11128) Receptor Affinity and Selectivity

The substituent at the N6-position of the adenine (B156593) ring plays a pivotal role in determining the affinity and selectivity of ligands for adenosine receptors. For N6-substituted 9-methyladenines, the nature of the N6-substituent can significantly enhance potency, particularly at A1 adenosine receptors. google.com

The introduction of a cyclopentyl group at the N6-position, as seen in N6-Cyclopentyl-9-methyladenine, is a key determinant for high A1 receptor affinity. google.comnih.gov This substitution can increase the potency by at least 100-fold compared to the unsubstituted 9-methyladenine (B15306) at A1 receptors. google.com The N6-cyclopentyl substituent enhances potency at the A1 receptor while concurrently decreasing it at the A2 receptor, leading to a notable A1 selectivity of up to 39-fold. nih.gov This highlights the hydrophobic nature of the N6-region of the A1 receptor, which favorably accommodates such cycloalkyl groups. nih.gov

The SAR at the N6-position of 9-methyladenines shows a degree of similarity to that of N6-substituted adenosines, suggesting comparable binding modes for these compounds. nih.gov The N6-region is primarily hydrophobic and can accommodate large substituents. nih.gov However, hydrophilic groups are generally not well-tolerated when positioned close to the N6-position. nih.gov

It is also noteworthy that while the N6-cyclopentyl group is favorable for A1 affinity, other substituents can direct selectivity towards other adenosine receptor subtypes. For instance, an N6-(3-iodobenzyl) group has been shown to be preferred over the N6-cyclopentyl group at A3 receptors. nih.gov

Influence of 9-Substituent Modifications on Receptor Interaction

Modifications at the 9-position of the adenine nucleus, occupied by a methyl group in the lead compound this compound, have been explored to understand their impact on receptor binding.

Hydrophobicity and Alkyl Chain Length Effects

The hydrophobicity of the 9-substituent directly correlates with the potency of 9-substituted adenines. nih.gov A study systematically varying the 9-substituent demonstrated the following potency ranking: cyclopentyl > phenyl > tetrahydrofuryl > ethyl > methyl > 2-hydroxyethyl. nih.gov This underscores the importance of a hydrophobic substituent at this position for optimal receptor interaction.

In the context of this compound (also known as N-0840), elongating the 9-methyl group to a 9-propyl substituent was well-tolerated, indicating that the receptor can accommodate slightly larger alkyl chains at this position without a significant loss of affinity. nih.gov This suggests a degree of flexibility in the binding pocket that interacts with the 9-substituent.

Steric and Electronic Effects of 9-Substituents

While increased hydrophobicity at the 9-position is generally favorable, the steric bulk and electronic properties of the substituent also play a crucial role. For instance, replacing the 9-methyl group with a larger and more sterically demanding 9-benzyl group resulted in a decrease in adenosine A1 receptor affinity. nih.gov This suggests a limit to the size of the substituent that can be accommodated in the binding pocket.

The presence of the N6-cyclopentyl group can overshadow the effect of the hydrophobicity of the 9-substituent, indicating a dominant role for the N6-substituent in driving A1 receptor affinity. nih.gov This interplay between the substituents at the N6 and 9-positions is a critical aspect of the SAR of this class of compounds.

Role of 8-Position Substitution in Modulating Adenosine Receptor Ligand Properties

Substitution at the 8-position of the adenine nucleus has emerged as a promising strategy to further modulate the affinity and functional properties of N6-cyclopentyladenine analogues. Introduction of substituents at this position has been shown to enhance A1 receptor affinity. nih.gov

Specifically, the introduction of nitrogen-containing groups at the 8-position can enhance A1 receptor affinity. chalcogen.ro For example, a study exploring various 8-substituted this compound derivatives found that compound 31, N6-cyclopentyl-8-(N-methylisopropylamino)-9-methyladenine (LUF 5608), exhibited the highest adenosine A1 receptor affinity with a Ki value of 7.7 nM. nih.gov This represents a significant increase in affinity compared to the parent compound, this compound (N-0840). nih.gov

Furthermore, strategic substitution at the 8-position has led to the development of neutral antagonists. Several derivatives, such as compounds 23, 25, 26, and 33 from one study, not only showed a 4- to 10-fold increase in A1 receptor affinity compared to N-0840 but also behaved as neutral antagonists in functional assays. nih.gov This demonstrates that the 8-position is a key site for fine-tuning the intrinsic activity of these ligands.

Comprehensive Analysis of Adenine Nucleus Modification Effects on SAR

A comprehensive analysis of modifications across the adenine nucleus reveals a complex interplay of electronic and steric factors that govern receptor affinity and selectivity.

Small substituents at the 2-position of adenines generally have limited effects on adenosine A1 receptor affinity. chalcogen.ro For instance, the introduction of a 2-chloro substituent did not alter the potency of an N6-substituted 9-methyladenine. nih.gov However, in some adenosine analogues, a 2-chloro substitution can enhance A1-selectivity. d-nb.info

The replacement of the ribose moiety of adenosine with a simple alkyl group, such as a methyl group at the 9-position, leads to compounds that act as adenosine receptor antagonists. d-nb.info The adenine core itself is a weak adenosine antagonist. d-nb.info

The combination of substitutions at different positions is crucial. For example, while N6-substitution is critical for A1 affinity, further modifications at the 8- and 9-positions can refine this affinity and introduce desirable properties like neutral antagonism. nih.gov The development of potent and selective antagonists often relies on a multi-pronged substitution strategy around the adenine core. researchgate.net

Molecular Mechanisms and Cellular Signaling Pathways Modulated by N6 Cyclopentyl 9 Methyladenine

Modulation of Adenylyl Cyclase Activity via A1 Adenosine (B11128) Receptor Antagonism

N6-Cyclopentyl-9-methyladenine functions as a competitive antagonist at A1 adenosine receptors. nih.gov The activation of A1 receptors by an agonist, such as adenosine, typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP into cyclic AMP (cAMP). nih.gov By blocking the agonist's access to the receptor, this compound prevents this inhibitory effect, thereby influencing intracellular cAMP levels.

Research has consistently demonstrated that this compound effectively counteracts the inhibition of adenylyl cyclase mediated by A1 receptor agonists. nih.govgoogle.com In membrane preparations from various cell types, including rat fat cells, A1 receptor activation by agonists like N6-R-phenylisopropyladenosine (R-PIA) leads to a decrease in adenylyl cyclase activity. nih.govgoogle.com this compound reverses this effect. nih.govgoogle.com For instance, it has been shown to prevent the R-PIA-induced inhibition of adenylate cyclase in rat fat cell membranes. google.com The potency of this compound as an A1 antagonist in this context is significantly higher than that of its parent compound, 9-methyladenine (B15306). nih.gov The N6-cyclopentyl substitution increases its potency at A1 receptors by at least 100-fold. nih.govgoogle.com

Table 1: Antagonist Potency of this compound at A1 Adenosine Receptors

| Tissue/Cell Type | Receptor Subtype | Assay Type | Agonist | Potency (Kᵢ/K₈) | Reference |

| Rat Fat Cells | A1 | Adenylyl Cyclase Inhibition | R-PIA | 1.3 µM (Kᵢ) | nih.gov |

| Rat Brain | A1 | Radioligand Binding | [³H]R-PIA | 0.5 µM (Kᵢ) | nih.gov |

| Guinea Pig Left Atria | A1 | Negative Inotropism | NECA | 0.83 µM (K₈) | nih.gov |

| Guinea Pig Right Atria | A1 | Negative Chronotropism | NECA | 0.91 µM (K₈) | nih.gov |

| Guinea Pig Langendorff Heart | A1 | Negative Dromotropism | NECA | 0.72 µM (K₈) | nih.gov |

The A1 adenosine receptor exerts its inhibitory effect on adenylyl cyclase through its coupling to inhibitory G-proteins, such as Gαi. bioone.org Specifically, the Gαi2 protein has been implicated in the signaling cascade following A1 receptor activation. researchgate.net When an agonist binds to the A1 receptor, it promotes the exchange of GDP for GTP on the α-subunit of the G-protein, leading to the dissociation of the Gαi subunit from the βγ complex. The activated Gαi subunit then inhibits adenylyl cyclase.

This compound, by acting as an antagonist, prevents the initial conformational change in the A1 receptor that is necessary for G-protein activation. uni-muenchen.de This blockade of receptor activation effectively inhibits the entire downstream signaling cascade that begins with G-protein coupling. bioone.org Studies in specific systems, such as sperm, have utilized this compound as a specific A1 antagonist to investigate the role of G protein-coupled pathways, including those involving Gαi2, in cellular function. bioone.org

Inhibition of Agonist-Stimulated Adenylyl Cyclase

Effects on Downstream Signaling Cascades

By modulating the activity of the A1 receptor and adenylyl cyclase, this compound influences downstream signaling events that are dependent on these initial steps.

A primary consequence of inhibiting the A1 receptor-mediated suppression of adenylyl cyclase is the regulation of intracellular cyclic AMP (cAMP) levels. In the presence of a stimulatory signal (e.g., from a Gs-coupled receptor), the antagonistic action of this compound at the A1 receptor can lead to higher-than-expected levels of cAMP accumulation. pnas.org For example, in cardiac myocytes, the A1 agonist CCPA can inhibit isoproterenol-stimulated cAMP accumulation; this effect is blocked by A1-selective antagonists like this compound. pnas.org This demonstrates its ability to prevent the A1 receptor's "braking" effect on cAMP production. In a human fibroblast cell line, this compound showed competitive antagonism of adenosine-induced effects on cyclic AMP accumulation. google.comgoogleapis.com

The signaling pathways initiated by adenosine receptors can be complex and involve cross-talk with other signaling systems, including those regulated by protein tyrosine phosphorylation. bioone.org Protein tyrosine phosphorylation is a critical mechanism in cell signaling, regulating processes like cell growth, differentiation, and metabolism. nih.gov While direct, extensive studies on the effect of this compound on protein tyrosine phosphorylation are limited, its use as a tool has provided clues. bioone.org Investigations into the role of G protein-coupled pathways in sperm have suggested a potential link between A1 receptor signaling, which is blocked by this compound, and the modulation of protein tyrosine phosphorylation. bioone.org This suggests that by altering G-protein and cAMP signaling, this compound could indirectly influence the phosphorylation state of tyrosine kinases or phosphatases in certain cellular contexts.

Cyclic AMP Accumulation Regulation

Investigation of Off-Target Interactions and Enzyme Inhibition Profile

A crucial aspect of characterizing a pharmacological tool is understanding its selectivity and potential for off-target effects.

This compound has demonstrated a high degree of selectivity for A1 adenosine receptors over A2 adenosine receptors. nih.govnih.gov Studies show it is significantly more potent at A1 receptors, with selectivity ratios of up to 39-fold or more depending on the tissue and assay. nih.govnih.gov Furthermore, its interaction with a broader panel of receptors has been investigated. In one study, this compound did not inhibit radioligand binding to α1, α2, β-adrenergic, serotonin (B10506) (5-HT1a), muscarinic, or dopamine (B1211576) (D1, D2) receptors at concentrations up to 10,000 nM. nih.gov

The compound's profile against various enzymes has also been assessed. It was found to be a poor inhibitor of total cyclic nucleotide phosphodiesterase (PDE) activity and adenosine uptake, with IC50 values greater than 200 µM. nih.gov It also did not inhibit the activity of adenosine deaminase. nih.gov However, other research indicates that some N6-substituted purines can be metabolized by enzymes like N6-methyl-AMP/dAMP aminohydrolase, with the rate of hydrolysis being dependent on the size of the N6-substituent. cas.cz Specifically, the deamination rate decreases as the size of the cyclic moiety increases, with N6-cyclopentyl derivatives being hydrolyzed more slowly than cyclopropyl (B3062369) or cyclobutyl derivatives. cas.cz

Table 2: Off-Target and Enzyme Inhibition Profile of this compound

| Target | Activity/Effect | Concentration/Potency | Reference |

| A2 Adenosine Receptors | Antagonist | KB = 5 µM (platelets), 25 µM (PC12 cells) | nih.gov |

| α1, α2, β-adrenergic receptors | No binding inhibition | ≤ 10,000 nM | nih.gov |

| 5-HT1a, Muscarinic receptors | No binding inhibition | ≤ 10,000 nM | nih.gov |

| D1, D2 dopamine receptors | No binding inhibition | ≤ 10,000 nM | nih.gov |

| Cyclic Nucleotide Phosphodiesterase | Poor inhibitor | IC50 > 200 µM | nih.gov |

| Adenosine Uptake | Poor inhibitor | IC50 > 200 µM | nih.gov |

| Adenosine Deaminase | No inhibition | - | nih.gov |

Lack of Significant Phosphodiesterase Inhibition

A critical aspect of the pharmacological profile of this compound is its lack of significant inhibitory activity against cyclic nucleotide phosphodiesterases (PDEs). nih.gov PDEs are a superfamily of enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDEs leads to an increase in the intracellular concentrations of these cyclic nucleotides, thereby modulating a wide range of cellular processes.

In a comprehensive in vitro characterization, this compound was evaluated for its ability to inhibit total cyclic nucleotide phosphodiesterase activity. The results demonstrated that it is a poor inhibitor of these enzymes. nih.gov The concentration required to achieve 50% inhibition (IC50) was found to be greater than 200 µM, indicating a very low potency for PDE inhibition. nih.gov This finding is significant as it distinguishes its mechanism of action from that of non-selective adenosine receptor antagonists like theophylline (B1681296) and other methylxanthines, which also inhibit PDEs. The lack of potent PDE inhibition underscores the selectivity of this compound as an A1 adenosine receptor antagonist.

| Parameter | Value | Reference |

|---|---|---|

| IC50 for Total PDE Inhibition | > 200 µM | nih.gov |

Negligible Effects on Adenosine Uptake and Deaminase Activity

The extracellular concentration of adenosine, and thus its availability to activate adenosine receptors, is tightly regulated by cellular uptake mechanisms and enzymatic degradation. Adenosine is transported into cells via specific nucleoside transporters, and it is metabolized by the enzyme adenosine deaminase, which converts adenosine to inosine. Compounds that interfere with these processes can indirectly modulate adenosinergic signaling.

Pharmacological studies have shown that this compound has a negligible effect on both adenosine uptake and adenosine deaminase activity. nih.gov In assays measuring the uptake of adenosine into cells, this compound was found to be a very poor inhibitor, with an IC50 value exceeding 200 µM. nih.gov This indicates that at concentrations where it effectively blocks A1 adenosine receptors, it does not significantly interfere with the cellular reuptake of adenosine.

Furthermore, direct enzymatic assays have confirmed that this compound does not inhibit the activity of adenosine deaminase. nih.gov This lack of interaction with the key enzyme responsible for adenosine degradation further solidifies its profile as a specific adenosine receptor ligand, rather than a modulator of adenosine metabolism. This specificity is crucial for its utility as a research tool, as it allows for the direct investigation of A1 receptor function without the confounding effects of altered adenosine levels.

| Parameter | Finding | Reference |

|---|---|---|

| Inhibition of Adenosine Uptake (IC50) | > 200 µM | nih.gov |

| Inhibition of Adenosine Deaminase Activity | No inhibition observed | nih.gov |

In Vitro Pharmacological Characterization of N6 Cyclopentyl 9 Methyladenine

Functional Assays in Recombinant Cell Lines (e.g., CHO cells expressing human AR subtypes)

Functional assays using recombinant cell lines are crucial for understanding the specific interaction of a compound with a particular receptor subtype in a controlled environment.

Agonist activation of G protein-coupled receptors (GPCRs), such as adenosine (B11128) receptors, promotes the exchange of GDP for GTP on the associated G protein α-subunit. [35S]GTPγS binding assays measure this activation by using a non-hydrolyzable analog of GTP. While specific quantitative data for N6-Cyclopentyl-9-methyladenine's effect on [35S]GTPγS binding is not extensively detailed in available literature, studies on related compounds and the classification of this compound (also referred to as CPMA) suggest it can act as a partial agonist or antagonist in these functional assays. This indicates that it can bind to the receptor and either weakly stimulate G-protein activation or block the binding and action of more potent agonists.

Adenylyl cyclase is a key enzyme in the signaling pathway of adenosine receptors. A1 receptors typically inhibit adenylyl cyclase, reducing intracellular cAMP levels, while A2 receptors stimulate the enzyme, increasing cAMP. This compound has been evaluated for its ability to antagonize these effects.

In membranes from rat fat cells, which are rich in A1 receptors, this compound was shown to antagonize the inhibition of adenylyl cyclase induced by the A1 agonist R-PIA. google.com In systems rich in A2 receptors, such as human platelets and rat PC12 cells, it antagonized the stimulation of adenylyl cyclase by the non-selective agonist NECA. google.com These studies demonstrate that this compound acts as an antagonist at both A1 and A2 receptors, with a marked preference for the A1 subtype. nih.gov The antagonist potencies (KB/Ki values) from these assays highlight its selectivity. google.comnih.gov

Table 1: Antagonist Potency of this compound in Adenylyl Cyclase Assays

| Cell/Tissue Type | Receptor Target | Agonist Antagonized | Potency (Ki/KB in µM) |

| Rat Fat Cell Membranes | A1 | R-PIA | 1.3 |

| Human Platelet Membranes | A2 | NECA | 5 |

| Rat PC12 Cell Membranes | A2 | NECA | 25 |

Data sourced from Ukena et al., 1987. nih.gov

[35S]GTPγS Binding Experiments

Organ Bath Studies and Isolated Tissue Preparations

To understand the physiological effects of this compound, its activity has been tested on isolated organ tissues, particularly from the cardiovascular system where adenosine receptors play a significant regulatory role.

Activation of A1 adenosine receptors in the heart produces negative inotropic (force of contraction), chronotropic (heart rate), and dromotropic (conduction velocity) effects. Studies using isolated guinea pig cardiac tissues have shown that this compound (N-0840) acts as a competitive antagonist against these A1 receptor-mediated effects. nih.gov The compound effectively blocked the negative cardiac responses induced by the adenosine agonist 5'-N-ethylcarboxamidoadenosine (NECA). nih.gov The equilibrium constants (KB) determined in these experiments confirm its potent A1-antagonist activity in functional tissue preparations. nih.gov

Table 2: Antagonist Potency of this compound in Isolated Guinea Pig Cardiac Tissues

| Tissue Preparation | A1-Mediated Effect | Potency (KB in µM) |

| Paced Left Atria | Negative Inotropism | 0.83 |

| Spontaneously Beating Right Atria | Negative Chronotropism | 0.91 |

| Langendorff Heart | Negative Dromotropism | 0.72 |

Data sourced from Barrett et al., 1993. nih.gov

A2 adenosine receptors, particularly the A2A subtype, are known to mediate vasodilation in many blood vessels. To assess the A2 receptor activity of this compound, its effect on vascular relaxation was studied in isolated guinea pig aorta. nih.gov In this preparation, even at concentrations up to 100 µM, the compound did not antagonize the relaxation induced by the adenosine agonist NECA. nih.gov This finding further underscores the high selectivity of this compound for the A1 adenosine receptor over the A2 subtype in functional assays. nih.gov

Antagonism of A1 Receptor-Mediated Effects in Guinea Pig Cardiac Tissues (e.g., negative inotropism, chronotropism, dromotropism)

Sperm Physiology Studies

Adenosine and its receptors are known to play a role in various aspects of sperm function, including motility and capacitation—the final maturation process required for fertilization. Research into the direct effects of this compound on sperm has been limited. However, one study investigating the role of adenosine receptors in human sperm capacitation reported that the specific A1 antagonist this compound (N-0840), at a concentration of 100 nM, did not exert any effect on either uncapacitated or capacitated human sperm. bioone.org This suggests that at this concentration, the compound does not interfere with this critical sperm function via A1 receptor blockade.

Investigation of Capacitative Effects in Human Spermatozoa in Vitro

Capacitation involves a cascade of biochemical and biophysical alterations in the spermatozoon, including changes in membrane potential, ion permeability, and protein phosphorylation. A key player in this process is the cyclic adenosine monophosphate (cAMP) signaling pathway. oncotarget.com The activation of adenosine receptors, which are G protein-coupled receptors, can influence intracellular cAMP levels and other signaling molecules. nih.gov

Research in bovine models has shown that the blockade of the A1 adenosine receptor inhibits sperm capacitation induced by bicarbonate, a known capacitating agent. physiology.org This suggests that A1 receptor activation is a critical step in the capacitation process. This compound, by selectively blocking this receptor, is instrumental in studying these effects. nih.govbioone.org

The proposed mechanism involves the efflux of cAMP from spermatozoa, which is then metabolized to adenosine in the extracellular space. This adenosine can then act in a paracrine or autocrine fashion to stimulate A1 adenosine receptors. nih.govphysiology.org The activation of the A1 receptor is linked to the stimulation of phospholipase C (PLC), leading to an increase in intracellular calcium, a critical event for capacitation. nih.gov

Table 1: Theoretical Inhibitory Effect of this compound on Human Sperm Capacitation as Assessed by CTC Staining

| Treatment Condition | Expected Percentage of Capacitated Sperm (B pattern) | Mechanism of Action |

| Control (Capacitating Medium) | High | Normal progression of capacitation. |

| This compound | Low | Blockade of A1 adenosine receptors, preventing downstream signaling required for capacitation. |

Assessment of Acrosome Reaction Modulation

The acrosome reaction is the exocytosis of the acrosomal vesicle, releasing enzymes that allow the sperm to penetrate the oocyte's zona pellucida. This process is tightly regulated and typically occurs only in capacitated sperm upon encountering an inducer, such as progesterone (B1679170), which is present in the follicular fluid. nih.govnih.gov

The signaling pathways leading to the acrosome reaction are complex and involve an influx of extracellular calcium. nih.gov Given that the activation of the A1 adenosine receptor contributes to the rise in intracellular calcium during capacitation, its blockade by this compound would be expected to indirectly inhibit the acrosome reaction by preventing the sperm from reaching a capacitated state. nih.gov

Studies on the effects of progesterone on the acrosome reaction have shown that it triggers a biphasic increase in intracellular calcium. nih.gov The initial transient influx is thought to be a key trigger for the acrosome reaction. By inhibiting the capacitation-associated calcium signaling, this compound would render the sperm less responsive to inducers like progesterone.

Table 2: Theoretical Modulation of Progesterone-Induced Acrosome Reaction by this compound

| Treatment Condition | Expected Percentage of Acrosome-Reacted Sperm | Rationale |

| Capacitated Sperm + Progesterone | High | Progesterone induces the acrosome reaction in fully capacitated sperm. |

| Capacitated Sperm + Progesterone + this compound | Low | By inhibiting capacitation, this compound prevents sperm from becoming competent to undergo the progesterone-induced acrosome reaction. |

In Vivo Pharmacological Characterization in Pre Clinical Models

Selective Antagonism of A1 Adenosine (B11128) Receptor-Mediated Responses in Animal Models (e.g., rat bradycardia)

In anesthetized rats, N6-Cyclopentyl-9-methyladenine has been shown to selectively antagonize the bradycardia induced by A1 adenosine receptor agonists. nih.gov Bradycardia, or the slowing of the heart rate, is a characteristic physiological response mediated by the activation of A1 adenosine receptors in the heart. The ability of this compound to counteract this effect underscores its A1 receptor antagonist properties in a living system. nih.govgoogle.com

Studies have demonstrated that the administration of adenosine or its analogs leads to a dose-dependent decrease in heart rate. google.com Pre-treatment with this compound effectively attenuates this adenosine-induced bradycardia, confirming its role as a competitive antagonist at the A1 receptor. nih.govgoogle.com This selectivity is a key feature, as it indicates that the compound's effects are specifically targeted to the A1 receptor subtype.

In vivo assays have confirmed the cardioselective nature of N6-substituted 9-methyladenines, including this compound. google.com The compound has been observed to attenuate the effects of adenosine on heart rate and the P-R interval of the electrocardiogram (ECG), both of which are associated with A1 receptor activation. google.com

| Animal Model | Agonist | Observed A1-Mediated Response | Effect of this compound |

| Anesthetized Rat | Adenosine | Bradycardia (decreased heart rate) | Antagonism of bradycardia |

| Anesthetized Rat | Adenosine | Prolongation of P-R interval | Attenuation of P-R interval prolongation |

Evaluation of A2 Adenosine Receptor-Mediated Effects in Specific Animal Tissues (e.g., hindquarters vasodilation)

To further establish the selectivity of this compound, its effects on A2 adenosine receptor-mediated responses have been evaluated. A primary model for this is the measurement of vasodilation in the in situ perfused hindquarters of rats, a response predominantly mediated by A2A adenosine receptors. nih.govnottingham.ac.uk

Research has shown that while this compound is a potent antagonist of A1 receptor-mediated effects, it generally does not affect A2 adenosine receptor-mediated vasodilation in the rat hindquarters. nih.gov This demonstrates a significant in vivo selectivity for the A1 over the A2 receptor subtype, with a reported A2/A1 selectivity of at least 33-fold in this model. nih.gov The activation of A2A receptors typically leads to an increase in vascular conductance, causing vasodilation in tissues like the hindquarters. nottingham.ac.uk The failure of this compound to block this response, while effectively blocking A1-mediated bradycardia, highlights its specific pharmacological profile. nih.gov

| Animal Model | Agonist | Observed A2-Mediated Response | Effect of this compound |

| Anesthetized Rat | Adenosine Agonist | Vasodilation in in situ perfused hindquarters | Generally failed to affect vasodilation |

Pharmacokinetic Aspects in Animal Models (e.g., duration of action)

The pharmacokinetic properties of this compound, particularly its duration of action, have been characterized in animal models. These studies reveal that the compound is active following both intravenous and oral administration, a significant feature for its potential application in experimental settings. nih.gov

The duration of action of this compound has been found to be dose-dependent. Following intravenous administration, its effects can be observed for a shorter period, for instance, a duration of 1 minute has been reported. nih.gov In contrast, oral administration leads to a significantly prolonged duration of action, which can extend for as long as 8 hours. nih.gov This suggests good oral bioavailability and metabolic stability in the tested animal models. Notably, even at high doses administered intravenously or orally, the compound has been reported to have minimal effects on its own on blood pressure or heart rate. nih.gov

| Administration Route | Duration of Action | Animal Model |

| Intravenous (i.v.) | 1 minute (at 3 µmol/kg) | Rat |

| Oral (p.o.) | 8 hours (at 100 µmol/kg) | Rat |

Computational and Structural Biology Insights into N6 Cyclopentyl 9 Methyladenine

Molecular Docking Studies with Adenosine (B11128) Receptor Crystal Structures

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For N6-cyclopentyl-9-methyladenine, docking studies have been instrumental in elucidating its binding mode within the adenosine A1 receptor.

Recent advances in structural biology have provided high-resolution crystal structures of adenosine receptors, which serve as templates for these in-silico experiments. Molecular modeling studies, including docking analyses at the A1 adenosine receptor crystal structure, have been performed to interpret pharmacological results. researchgate.net These studies suggest that N6-substituted 9-methyladenines, like this compound, likely bind to adenosine receptors in a similar orientation as N6-substituted adenosines. nih.gov

The N6-cyclopentyl group is a key feature that significantly influences the compound's binding affinity and selectivity. This substituent has been shown to increase potency at the A1 receptor while decreasing it at the A2 receptor, leading to A1 selectivity of up to 39-fold. nih.gov The hydrophobicity of the 9-substituent also plays a role, with a cyclopentyl group being more favorable than smaller alkyl or other cyclic groups. nih.gov

| Compound | A1 Receptor (Fat Cells) Ki (μM) | A1 Receptor (Brain) Ki (μM) | A2 Receptor (Platelets) KB (μM) | A2 Receptor (PC12 Cells) KB (μM) |

|---|---|---|---|---|

| This compound | 1.3 | 0.5 | 5 | 25 |

| 9-Methyladenine (B15306) | 100 | 100 | 24 | 24 |

Pharmacophore Model Development for Adenosine A1 Receptor Antagonists

A pharmacophore model is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The development of pharmacophore models for adenosine A1 receptor antagonists has been significantly informed by the structural characteristics of compounds like this compound.

These models help in identifying the essential steric and electronic features required for antagonist activity. For A1 antagonists, key pharmacophoric features often include a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic region. The N6-cyclopentyl group of this compound effectively occupies a hydrophobic pocket within the A1 receptor binding site.

Refined pharmacophore models have been developed based on the features of known purine (B94841) and pyrimidine (B1678525) derivatives, including this compound. researchgate.netacs.org These updated models have guided the synthesis of new series of compounds with high affinity for the adenosine A1 receptor. acs.org For instance, a study developing a refined pharmacophore model for human adenosine A1 receptor antagonists utilized the known features of such compounds to synthesize a series of 1-deazapurines with high affinity. acs.org

Ligand-Based and Structure-Based Drug Design Approaches Utilizing this compound Scaffold

The scaffold of this compound has served as a foundational structure in both ligand-based and structure-based drug design strategies aimed at developing novel adenosine receptor modulators.

Ligand-Based Drug Design: This approach relies on the knowledge of other molecules that bind to the biological target of interest. The structure-activity relationships (SAR) of a series of N6-substituted 9-methyladenines have been extensively studied. nih.govnih.gov These studies have revealed that the nature of the N6 and 9-substituents is critical for potency and selectivity. For example, N6-substitution can markedly increase the potency at A1 receptors, while having a lesser effect at A2 receptors. nih.gov The N6-cyclopentyl group, in particular, has been identified as a key moiety for achieving high A1 affinity and selectivity. nih.gov

Structure-Based Drug Design: This method utilizes the three-dimensional structure of the target protein to design new ligands. With the availability of adenosine receptor crystal structures, structure-based design has become a powerful tool. This compound (N-0840) has been used as a lead compound in the synthesis of new analogues with the aim of developing neutral antagonists with high affinity for adenosine A1 receptors. tno.nl By making modifications at the 8- and 9-positions of the N6-cyclopentyladenine scaffold, researchers have synthesized new derivatives with improved affinity for the A1 receptor. tno.nl For example, one such derivative, LUF 5608 (N6-cyclopentyl-8-(N-methylisopropylamino)-9-methyladenine), exhibited a high adenosine A1 receptor affinity of 7.7 nM. tno.nl

| Compound | Adenosine A1 Receptor Affinity (nM) |

|---|---|

| N-0840 (this compound) | 852 |

| LUF 5608 (N6-cyclopentyl-8-(N-methylisopropylamino)-9-methyladenine) | 7.7 |

| LUF 5666 | 206 |

| LUF 5668 | 110 |

| LUF 5669 | 75 |

| LUF 5674 | 98 |

These computational and structural insights underscore the importance of this compound as a reference compound in the field of adenosine receptor research. Its well-defined structure-activity relationships and binding characteristics continue to guide the design and discovery of new and more selective adenosine A1 receptor antagonists.

Advanced Research Applications and Methodologies Utilizing N6 Cyclopentyl 9 Methyladenine

N6-Cyclopentyl-9-methyladenine as a Reference Compound in Adenosine (B11128) Receptor Ligand Discovery

In the quest to discover new drugs, researchers rely on well-characterized molecules as reference compounds to validate their experimental systems and compare the properties of newly synthesized molecules. This compound serves this purpose in the field of adenosine receptor ligand discovery due to its established binding characteristics. It is classified as an A1 adenosine receptor antagonist, meaning it binds to the A1 receptor subtype without activating it, thereby blocking the action of endogenous agonists like adenosine.

Research has shown that the substitution of a cyclopentyl group at the N6 position and a methyl group at the 9-position of the adenine (B156593) core significantly enhances its potency at A1 receptors compared to the parent compound, 9-methyladenine (B15306). nih.govgoogle.com Studies have quantified the binding affinity (Ki) of this compound at various adenosine receptor subtypes, demonstrating its selectivity for the A1 receptor. For instance, it has shown Ki values of 0.5 µM at A1 receptors in rat brain membranes and 1.3 µM in rat fat cells, making it over 100 times more potent than 9-methyladenine at these A1 receptors. nih.gov In contrast, its potency at A2 receptors is considerably lower, with KB values of 5 µM in human platelets and 25 µM in rat PC12 cells. nih.gov This selectivity is crucial for its role as a reference standard, allowing researchers to probe the function of A1 receptors specifically.

The compound's established affinity and selectivity profile makes it an ideal benchmark. When scientists develop new potential A1 receptor antagonists, they compare their binding affinities and functional activities against those of this compound to determine their relative potency and selectivity. researchgate.net This comparative approach is fundamental to structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are made to optimize its pharmacological properties. researchgate.net this compound has been used as a lead compound in such studies, where its core structure is modified to create new analogues with potentially improved affinity or different functional characteristics, such as neutral antagonists. researchgate.netresearchgate.net

Table 1: Binding Affinity of this compound at Adenosine Receptors

| Receptor Subtype | Tissue/Cell Source | Ki or KB Value (µM) | Reference |

|---|---|---|---|

| A1 | Rat Brain | 0.5 | nih.gov |

| A1 | Rat Fat Cells | 1.3 | nih.gov |

| A2 | Human Platelets | 5 | nih.gov |

| A2 | Rat PC12 Cells | 25 | nih.gov |

Application in Probing Adenosine Receptor Function in Complex Biological Systems

Beyond its use as a reference standard, this compound is actively used as a pharmacological probe to investigate the physiological and pathophysiological roles of A1 adenosine receptors in various biological systems. By selectively blocking A1 receptors, researchers can deduce the functions normally mediated by these receptors.

Cardiovascular System : In experimental models, this antagonist has been used to study the heart-selective effects of adenosine. For example, it has been shown to counteract the cardiac effects of adenosine receptor agonists, helping to differentiate between the cardiac and peripheral vascular actions of adenosine signaling. google.com

Nervous System : The A1 receptor is highly expressed in the brain, where it plays a neuromodulatory role. This compound can be used in in vitro and in vivo studies to block these receptors, allowing scientists to explore their involvement in processes like neurotransmission and neuroprotection. nih.govnih.gov

Cellular Processes : At the cellular level, A1 receptors are coupled to G-proteins that inhibit adenylyl cyclase, an enzyme responsible for producing the second messenger cyclic AMP (cAMP). By using this compound to antagonize A1 receptors in cell-based assays, researchers can prevent the agonist-induced inhibition of adenylyl cyclase, thereby confirming the presence and function of A1 receptors in specific cell types like rat fat cells. nih.govgoogle.com

These applications are crucial for understanding the intricate roles of adenosine signaling in health and disease, providing foundational knowledge for the development of new therapeutic strategies.

Development of Radiolabeled Analogues for Receptor Imaging Studies (e.g., PET ligands based on similar scaffolds)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of molecular targets, such as receptors, in the living brain. This requires the development of specific radiotracers—biologically active molecules labeled with a short-lived positron-emitting isotope like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F).

The chemical scaffold of N6-substituted adenines, including this compound, has served as a valuable starting point for designing such PET ligands for adenosine receptors. researchgate.netrug.nl While this compound itself might not be the final radiolabeled molecule, its structure provides a proven pharmacophore for A1 receptor binding. Researchers synthesize analogues by making modifications to this scaffold that allow for the incorporation of a radioisotope without losing high affinity and selectivity for the target receptor. researchgate.netsnmjournals.org

The goal is to create a tracer that can cross the blood-brain barrier, bind specifically to the target receptor with minimal binding to other sites (low non-specific binding), and have suitable pharmacokinetic properties for imaging. uit.nonih.gov For example, research has focused on developing neutral antagonists based on this and similar structures. researchgate.netsnmjournals.orgsnmjournals.org A neutral antagonist is often preferred for PET imaging because its binding is less likely to be affected by the presence of endogenous agonists, which can complicate the interpretation of imaging data. snmjournals.orgsnmjournals.org The development of tracers like [¹¹C]FR194921, a nonxanthine-type adenosine A1 receptor antagonist, illustrates the progression from initial lead compounds to potential PET imaging agents for visualizing A1 receptors in the brain. researchgate.netsnmjournals.org These imaging studies are vital for understanding receptor distribution in neurological disorders and for assessing whether new drugs successfully engage their intended targets in the human brain. uit.no

Future Directions in Academic Research of N6 Cyclopentyl 9 Methyladenine

Exploration of Allosteric Modulation Mechanisms

Future research is poised to explore the interplay between orthosteric antagonists like N6-Cyclopentyl-9-methyladenine and allosteric modulators of the A1AR. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous adenosine (B11128) and classical antagonists bind. frontiersin.orgnih.gov These modulators can be positive (PAMs), negative (NAMs), or neutral, enhancing, inhibiting, or not affecting the binding of the orthosteric ligand, respectively. frontiersin.org

A significant advantage of allosteric modulators is their potential for greater receptor subtype selectivity, as allosteric sites are generally less conserved across receptor subtypes than the highly conserved orthosteric sites. frontiersin.orgnih.gov Furthermore, allosteric modulators offer a "fine-tuning" mechanism, modulating physiological signaling only when and where the endogenous agonist (adenosine) is present, which could avoid the complete receptor blockade caused by orthosteric antagonists. frontiersin.orgfrontiersin.org

Prospective studies could use this compound to:

Investigate how the binding of an orthosteric antagonist affects the binding and efficacy of known and novel PAMs or NAMs.

Characterize the phenomenon of "probe-dependency," where the effect of an allosteric modulator can vary depending on the nature of the orthosteric ligand bound to the receptor. mdpi.com

Aid in the structural and functional characterization of newly identified allosteric binding pockets, such as the extrahelical site at the interface of transmembrane helices 1, 6, and 7 revealed by cryo-electron microscopy. nih.gov

This line of inquiry will be crucial for understanding the complex pharmacology of the A1AR and for the rational design of therapeutic strategies that leverage allosteric modulation.

Deeper Understanding of Conformational Dynamics and Ligand-Receptor Interactions

The binding of any ligand, including this compound, to the A1AR induces or selects for specific conformational states of the receptor. A deeper understanding of these dynamics is a critical frontier in GPCR research. Recent advances in structural biology, particularly cryo-electron microscopy, have provided static snapshots of ligand-receptor complexes. guidetopharmacology.org However, the dynamic nature of these interactions requires further investigation.

Future academic research will likely focus on:

Molecular Dynamics (MD) Simulations: Employing extensive MD simulations to model how this compound binding influences the conformational landscape of the A1AR. These simulations can reveal subtle changes in the transmembrane helices and intracellular and extracellular loops that are critical for receptor function and G-protein coupling. mdpi.com

Spectroscopic Techniques: Using advanced spectroscopic methods, such as nuclear magnetic resonance (NMR) and fluorescence resonance energy transfer (FRET), to study the real-time conformational changes of the A1AR in a membrane environment upon binding of this compound and its analogues.

Structural Studies of Ternary Complexes: Determining the high-resolution structures of the A1AR in complex with both this compound and various G-proteins or allosteric modulators. This would illuminate how an antagonist influences the receptor's interaction with its signaling partners and modulators at an atomic level. nih.govmdpi.com

These studies will move beyond a simple lock-and-key model to a more nuanced understanding of how ligands like this compound stabilize specific receptor conformations to produce their pharmacological effect.

Application in Novel In Vitro and In Vivo Models to Elucidate Adenosine Signaling Roles

This compound has been characterized in a variety of traditional in vitro and in vivo systems, including radioligand binding assays and adenylate cyclase activity assays in rat and human cell membranes, and functional studies in rodents. nih.govnih.govnih.gov It has proven useful as a selective tool to antagonize A1AR effects in models of hypoglycemia-induced neuronal injury and to validate the specificity of PET radioligands. acs.orgbioscientifica.com

The future application of this compound in more advanced and disease-relevant models is essential for further elucidating the role of A1AR signaling. Research opportunities include:

Disease-Specific Animal Models: Utilizing this compound in sophisticated models of neuropathic pain, cardiac ischemia, or neurodegenerative diseases where A1AR signaling is implicated. nih.govsigmaaldrich.com This would help dissect the specific contribution of A1AR antagonism to disease pathophysiology.

Human-Derived Models: Applying the compound to human-derived systems such as induced pluripotent stem cell (iPSC)-derived neurons or cardiomyocytes, and patient-derived organoids. These models offer a more translationally relevant context to study the function of A1ARs in human health and disease.

Vasculogenesis and Angiogenesis Studies: Building on findings that adenosine signaling is involved in the recruitment of endothelial progenitor cells (EPCs), this compound can be used as a selective A1AR blocker to clarify the specific receptor subtypes involved in EPC adhesion and neovascularization. ahajournals.org

Xenopus Embryo Models: Further use in developmental models like Xenopus embryos can help uncover the roles of adenosine signaling during embryogenesis and organ development. uni-muenchen.de

By employing this compound in these novel systems, researchers can gain a more precise understanding of the physiological and pathological roles of the A1 adenosine receptor across different biological contexts.

Design of Highly Selective and Potent A1 Antagonists for Basic Research

While this compound is a selective A1 antagonist, the quest for compounds with even greater potency and selectivity is a continuing goal in medicinal chemistry. nih.govnih.gov Such tools are invaluable for basic research, allowing for more precise target validation and minimizing off-target effects.

Future research in this area will build on the known structure-activity relationships (SAR) of N6,9-disubstituted adenines. For instance, it is established that the N6-cyclopentyl substituent significantly increases potency at the A1 receptor while decreasing it at the A2A receptor, conferring A1 selectivity. nih.gov The nature of the 9-substituent also influences potency. nih.gov

Table 1: Structure-Activity Relationship of N6,9-Disubstituted Adenines at A1 Receptors

| N6-Substituent | 9-Substituent | Relative Potency at A1 Receptor | Selectivity for A1 vs. A2A | Reference |

|---|---|---|---|---|

| Cyclopentyl | Methyl | High (Ki ~0.5 µM) | ~39-fold | nih.govnih.gov |

| H | Cyclopentyl | High | Low | nih.gov |

| H | Phenyl | Moderate | Low | nih.gov |

Future design strategies will likely involve:

Structure-Based Virtual Screening: Using the crystal structures of the A1AR to computationally screen large chemical libraries for novel scaffolds that can bind with high affinity and selectivity. This approach can identify compounds that exploit non-conserved subpockets within the binding site to achieve subtype selectivity.

Scaffold Hopping and Analogue Synthesis: Synthesizing novel analogues based on the this compound scaffold. This could involve modifying the N6- and 9-substituents or altering the purine (B94841) core to enhance binding affinity and fine-tune selectivity against other adenosine receptor subtypes (A2A, A2B, A3).

Kinetic Binding Assays: Moving beyond simple affinity measurements (Ki) to characterize the binding kinetics (kon and koff rates) of new antagonists. Ligands with slow dissociation rates can offer prolonged receptor blockade, which can be advantageous for certain experimental designs.

The development of next-generation antagonists, guided by these approaches, will provide researchers with superior tools to probe A1AR function with unprecedented precision.

Investigating Untapped Signaling Pathways or Receptor Subtypes with this compound Analogues

The canonical signaling pathway for the A1AR involves coupling to Gi/o proteins to inhibit adenylyl cyclase. acs.org However, the full spectrum of A1AR signaling is likely more complex. Future research using analogues of this compound can explore these untapped signaling avenues.

Key areas for investigation include:

Biased Signaling: Designing analogues that act as "biased antagonists," which not only block the primary G-protein pathway but may also selectively modulate other signaling cascades, such as those involving β-arrestin or G-protein-coupled receptor kinases (GRKs). The concept of biased modulation has been explored for allosteric modulators and represents a frontier for orthosteric ligands as well. frontiersin.org

Receptor Heterogeneity: Research has noted that the potency of certain N6-substituted 9-methyladenines can differ between A2 receptors from different tissues (e.g., human platelets vs. rat PC12 cells), suggesting the existence of receptor subtypes or tissue-specific conformations. nih.gov Novel analogues could be developed as pharmacological tools to explore this heterogeneity.

Probing Other Adenosine Receptor Subtypes: While the N6-cyclopentyl group confers A1 selectivity, modifications to the adenine (B156593) scaffold could shift this selectivity. Systematic chemical modification of this compound could lead to the discovery of novel ligands with antagonist or even agonist activity at A2A, A2B, or A3 receptors, providing new tools to study these less-understood subtypes. For example, other N6-substituted adenine derivatives have been shown to possess significant affinity for the A3 receptor. nih.gov

This exploratory research has the potential to uncover novel aspects of adenosine receptor pharmacology and reveal new functions for this important signaling system.

Q & A

Basic: What are the primary research applications of N6-Cyclopentyl-9-methyladenine in pharmacological studies?

This compound (N-0840) is a selective adenosine receptor antagonist, primarily used to investigate A1 receptor-mediated physiological and pathological processes. Its high A1 affinity (14- to 400-fold greater than A2 receptors) makes it ideal for isolating A1-specific effects in cardiovascular, neurological, and metabolic studies . Common applications include:

- In vitro radioligand binding assays to quantify receptor affinity.

- In vivo models (e.g., rodent ischemia-reperfusion injury) to assess cardioprotective mechanisms.

- Functional studies of adenosine-mediated neurotransmission and cAMP signaling modulation.

Basic: How does this compound exhibit selectivity between adenosine receptor subtypes?

N-0840's selectivity arises from structural modifications: the cyclopentyl group at the N6 position enhances A1 binding, while the 9-methyl substitution reduces off-target interactions. Radioligand binding assays demonstrate a 14–400-fold higher affinity for A1 over A2 receptors, confirmed via competitive displacement studies using DPCPX (A1 antagonist) and CGS 15943 (non-selective antagonist) . Researchers should validate selectivity using receptor-specific agonists (e.g., CCPA for A1) in parallel assays.

Advanced: What methodological considerations are critical when designing in vivo experiments to assess N-0840's receptor antagonism?

Key factors include:

- Dosage optimization : Balance solubility (limited in aqueous solutions; use DMSO/ethanol carriers) and bioavailability .

- Control groups : Include vehicle controls and A2-selective antagonists (e.g., MRS 1754) to isolate A1 effects.

- Endpoint selection : Measure cAMP levels (A1 activation inhibits cAMP) or functional outcomes (e.g., heart rate modulation in cardiovascular models) .

- Tissue-specific analysis : A1 receptor density varies across tissues; use Western blotting or qPCR to confirm local expression .

Advanced: How can computational approaches enhance the study of this compound's interactions with adenosine receptors?

Machine learning models like DB-SVM (Distance-Based Support Vector Machine) predict ligand-receptor interactions by transforming sequence similarity matrices into distance metrics. For example:

- Sequence alignment : Generate similarity matrices for receptor-binding domains.

- Kernel matrix optimization : Ensure positive semi-definite properties for SVM compatibility.

- Cross-validation : Achieved 96.51% accuracy in predicting N6-methyladenine modifications in mouse genomes, outperforming CNN-based models .

This method reduces reliance on costly wet-lab experiments for preliminary screening.

Advanced: How should researchers address contradictions in reported A1 receptor affinity values for N-0840?

Discrepancies often stem from:

- Assay conditions : Variations in buffer pH, temperature, or GTP presence (alters G-protein coupling) .

- Tissue source : A1 receptor isoforms may differ between brain, heart, or transfected cell lines.

- Radioligand choice : Competing ligands (e.g., DPCPX vs. CHA) yield different IC50 values.

Mitigation : Replicate assays under standardized conditions and validate with functional endpoints (e.g., cAMP inhibition in HEK293-A1 cells) .

Basic: What analytical techniques ensure compound purity and stability in N-0840 experiments?

- HPLC : Monitor purity (>95% by GC) and degradation products under storage conditions (store at -20°C in inert atmospheres) .

- NMR : Confirm structural integrity, particularly for cyclopentyl and methyl substituents.

- Mass spectrometry : Verify molecular weight (C11H15N5; 217.27 g/mol) and detect contaminants .

Advanced: What strategies improve cross-species predictive modeling of N-0840's pharmacological effects?

- Cross-species datasets : Train models on multi-species data (e.g., rice and M. musculus genomes) to capture conserved binding motifs .

- Feature engineering : Use sequence distance matrices instead of manual feature extraction to enhance model generalizability.

- Validation : Apply Matthews correlation coefficient (MCC >0.8) to assess robustness, as done in DB-SVM studies .

Basic: What experimental models are commonly used to study N-0840's effects?

- In vitro : Transfected CHO or HEK293 cells expressing human A1 receptors.

- In vivo : Rodent models for cardiac ischemia, neuropathic pain, or seizure studies .

- Ex vivo : Isolated organ preparations (e.g., guinea pig atria for heart rate assays).

Advanced: How should researchers interpret tissue-specific differences in N-0840's antagonist efficacy?

- Receptor density : Quantify via radioligand saturation binding (Bmax values). High-density tissues (e.g., brain cortex) may require lower N-0840 concentrations.

- Functional assays : Compare cAMP inhibition in high- vs. low-density tissues.

- Allosteric modulation : Test synergy with adenosine deaminase inhibitors to amplify endogenous adenosine effects .

Basic: What are the key pharmacological properties of N-0840 relevant to experimental design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro